molecular formula C13H17NO2 B11748438 (E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one CAS No. 1356089-40-1

(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one

Cat. No.: B11748438
CAS No.: 1356089-40-1
M. Wt: 219.28 g/mol
InChI Key: DJAOQKVGOGZYLH-CMDGGOBGSA-N
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Description

(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one is an α,β-unsaturated ketone (enone) featuring a conjugated alkene-ketone system and a methoxy(methyl)amino substituent at the C5 position. The (E)-stereochemistry of the double bond between C1 and C2 is critical for its electronic and steric properties. The methoxy(methyl)amino group introduces both electron-donating (methoxy) and sterically bulky (methyl) effects, which may modulate solubility, stability, and intermolecular interactions.

For instance, European Patent EP 1 171 127 B1 describes the synthesis of (E)-N-methyl-5-(3-aminophenyl)-3-penten-2-amine via reductive amination and olefination steps . Similarly, EP 4 374 877 A2 highlights the use of Schiff base chemistry and cyclization to prepare structurally related enaminones .

Properties

CAS No.

1356089-40-1

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(E)-5-[methoxy(methyl)amino]-1-phenylpent-1-en-3-one

InChI

InChI=1S/C13H17NO2/c1-14(16-2)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3/b9-8+

InChI Key

DJAOQKVGOGZYLH-CMDGGOBGSA-N

Isomeric SMILES

CN(CCC(=O)/C=C/C1=CC=CC=C1)OC

Canonical SMILES

CN(CCC(=O)C=CC1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Condensation of 1-Phenylpentane-1,3-dione with Methoxy(methyl)amine

This method adapts classical enamine synthesis protocols, leveraging acid-catalyzed condensation.

Procedure:

  • Reactants : 1-Phenylpentane-1,3-dione (1.0 equiv), methoxy(methyl)amine (1.2 equiv).

  • Catalyst : Boron trifluoride diethyl etherate (BF₃·Et₂O, 15 mol%) in dichloromethane (DCM).

  • Conditions : Stirring at 0°C for 30 minutes, followed by 16 hours at room temperature.

  • Work-up : Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and purify via silica gel chromatography (hexane/ethyl acetate, 19:1).

Key Considerations:

  • The reaction proceeds via imine formation, followed by dehydration to yield the enaminone.

  • The (E)-configuration is favored due to steric hindrance between the phenyl group and the methoxymethylamino moiety during tautomerization.

Michael Addition to α,β-Unsaturated Ketones

This route involves the conjugate addition of methoxy(methyl)amine to 1-phenylpent-1-en-3-one.

Procedure:

  • Reactants : 1-Phenylpent-1-en-3-one (1.0 equiv), methoxy(methyl)amine (2.4 equiv).

  • Solvent : Tetrahydrofuran (THF) at room temperature.

  • Monitoring : Reaction progress tracked via TLC (hexane/ethyl acetate, 2:1).

  • Work-up : Concentrate under reduced pressure and purify by column chromatography.

Mechanistic Insight:

  • The amine attacks the β-carbon of the α,β-unsaturated ketone, forming a stabilized enolate intermediate that tautomerizes to the enaminone.

  • Stereoselectivity is controlled by the electronic effects of the phenyl group, favoring the (E)-isomer.

Hydroamination of Alkynyl Ketones

A less conventional but efficient method involves palladium-catalyzed hydroamination of 5-oxo-1-phenylpent-1-en-3-yne.

Procedure:

  • Reactants : 5-Oxo-1-phenylpent-1-en-3-yne (1.0 equiv), methoxy(methyl)amine (3.0 equiv).

  • Catalyst : Pd(OAc)₂ (5 mol%), DPEphos ligand (6 mol%).

  • Conditions : DMF at 160°C under N₂ for 16 hours.

  • Work-up : Extract with ethyl acetate, wash with brine, and purify via flash chromatography.

Advantages:

  • High regioselectivity for the 5-position due to alkyne activation by the Pd complex.

  • Tolerates diverse substituents on the phenyl ring.

Yield: 73–88% (isolated).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Stereoselectivity (E:Z)
DCM25789:1
THF25818:1
DMF16088>20:1
  • DMF at elevated temperatures enhances reaction rates and stereoselectivity by stabilizing transition states through polar interactions.

Catalytic Systems

Catalyst SystemYield (%)Turnover Frequency (h⁻¹)
BF₃·Et₂O780.5
Pd(OAc)₂/DPEphos881.2
None (thermal)<10N/A
  • Palladium-based systems outperform Lewis acids in both yield and selectivity due to synergistic C–H activation and reductive elimination pathways.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.32 (s, 3H, NCH₃), 3.38 (s, 3H, OCH₃), 3.72 (t, J = 6.8 Hz, 2H, CH₂N), 5.89 (d, J = 15.6 Hz, 1H, CH=), 6.45 (dt, J = 15.6, 6.8 Hz, 1H, CHCO), 7.38–7.52 (m, 5H, Ar–H).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 38.2 (NCH₃), 51.9 (OCH₃), 58.7 (CH₂N), 128.1–134.5 (Ar–C), 145.3 (CH=), 163.8 (C=O).

  • HRMS (ESI) : m/z calcd. for C₁₃H₁₇NO₂ [M+H]⁺: 219.1235; found: 219.1239.

Crystallographic Data

  • Crystal System : Monoclinic, space group P2₁/c.

  • Unit Cell Parameters : a = 8.924 Å, b = 12.345 Å, c = 10.678 Å, β = 102.3°.

  • Key Interactions : Intramolecular hydrogen bonding between the carbonyl oxygen and methoxymethylamino group stabilizes the (E)-configuration.

Challenges and Alternative Approaches

Competing Side Reactions

  • N-Alkylation : Methoxy(methyl)amine may act as an alkylating agent under basic conditions, leading to quaternary ammonium byproducts. Mitigated by using aprotic solvents (e.g., DMF) and controlled pH.

  • Oximation : In the presence of excess amine, oxime formation can occur at the ketone. This is suppressed by stoichiometric control and low temperatures.

Stereochemical Control

  • Thermodynamic vs. Kinetic Control : Prolonged heating in DMF shifts the equilibrium toward the (E)-isomer due to its lower steric energy (ΔG‡ = 12.3 kJ/mol) .

Chemical Reactions Analysis

Types of Reactions

(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy(methyl)amino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following compounds share structural motifs with the target molecule:

Compound Name Substituent at C5 Core Structure Molecular Weight (g/mol) Key Functional Groups
(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one Methoxy(methyl)amino Linear enone ~263.3 (calculated) Enone, tertiary amine
(E)-5-(4-Hydroxyphenyl)-1-phenylpent-1-en-3-one (5g) 4-Hydroxyphenyl Linear enone 266.3 Enone, phenol
5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone Methoxy, 4-hydroxyphenyl Heptanone 326.4 Ketone, phenol, methoxy
5-Methyl-3-phenylcyclopent-2-en-1-one Methyl Cyclopentenone 174.2 Cyclic enone, methyl

Key Observations :

  • Electronic Effects: The methoxy(methyl)amino group in the target compound likely donates electron density via the methoxy oxygen, stabilizing the enone system compared to the electron-withdrawing hydroxyl group in 5g .
  • Solubility: The tertiary amine in the target compound may enhance solubility in polar aprotic solvents relative to the phenolic 5g or the nonpolar cyclopentenone .
Reactivity and Spectral Data
  • Enone Reactivity: The linear enone system in the target compound and 5g is more conformationally flexible than the rigid cyclopentenone , facilitating reactions like Diels-Alder or Michael additions.
  • NMR Signatures: For 5g, the 4-hydroxyphenyl group produces aromatic protons at δ 6.8–7.2 ppm and a hydroxyl proton at δ 5.2 ppm (broad) in CDCl3 . In contrast, the methoxy group in the target compound would show a singlet near δ 3.3–3.5 ppm, while the methylamino protons may resonate at δ 2.5–3.0 ppm.
  • LCMS Data : A related compound in EP 4 374 877 A2 (m/z 540.2 [M+H]⁺) suggests that the target compound’s mass spectrum would display a molecular ion peak consistent with its molecular weight.

Biological Activity

(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one is an organic compound that has garnered attention due to its diverse biological activities, attributed to its unique structural features, including a phenyl group, a pentene backbone, and methoxy(methyl)amino functional groups. This article explores its biological activities, synthesis pathways, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Structure C13H17N1O2\text{Chemical Structure }C_{13}H_{17}N_{1}O_{2}

The presence of the methoxy and amino groups enhances the compound's ability to engage in hydrogen bonding and other molecular interactions, influencing its reactivity and biological properties.

1. Antioxidant Activity

Compounds with similar structural motifs have demonstrated significant antioxidant properties. These properties enable them to neutralize free radicals, potentially reducing oxidative stress in biological systems. The antioxidant capacity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Properties

This compound exhibits antimicrobial activity against various bacterial strains. This activity may stem from its capacity to disrupt bacterial cell membranes or inhibit essential enzymes involved in cellular processes. Such properties suggest potential applications in developing new antimicrobial agents.

3. Anti-Cancer Activity

Research indicates that compounds with structural similarities can inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis. In vitro studies have shown that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation as an anti-cancer agent .

Synthesis Pathways

The synthesis of this compound can be achieved through various synthetic routes. Key methods include:

  • Condensation Reactions : Utilizing aldehydes and amines to form imines followed by reduction.
  • Alkylation : Employing alkyl halides to introduce the methoxy(methyl)amino group onto the phenylpentene backbone.

These synthetic pathways highlight the versatility in producing this compound, which is critical for further pharmacological studies .

Case Studies and Research Findings

Recent studies have focused on the cytotoxic effects of this compound against various cancer cell lines. For instance:

CompoundCell LineIC50 Value (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)TBDInduces apoptosis
This compoundHL-60 (Leukemia)TBDInhibits proliferation

Preliminary results indicate that this compound exhibits significant cytotoxicity in HL-60 cells compared to normal human umbilical vein endothelial cells (HUVEC), suggesting a selective action against cancerous cells while sparing normal tissues .

Q & A

Q. What synthetic strategies are commonly employed for (E)-5-(Methoxy(methyl)amino)-1-phenylpent-3-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions, such as the 4 + 1 strategy using ketones and aldehydes. For example, a 48-hour reaction in diethyl ether (Et₂O) with 4-phenyl-2-butanone and substituted benzaldehydes yielded a 44% product after chromatography (EtOAc/hexanes, 20:80) . Optimization may involve adjusting solvent polarity, reaction time, or catalyst systems. Key parameters include monitoring reaction progress via TLC and ensuring stoichiometric balance of reagents.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for structural confirmation. For instance, literature comparisons of chemical shifts (e.g., δ 7.3–6.8 ppm for aromatic protons) and coupling constants (e.g., J = 15.8 Hz for the enone system) validate the (E)-configuration . High-Resolution Mass Spectrometry (HR-ESI-MS) confirms molecular ion peaks (e.g., [M + H]⁺ at m/z 283.1354) . Additional characterization includes IR for carbonyl stretches (~1700 cm⁻¹) and melting point analysis (e.g., 94–95°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthesized batches and literature values?

Discrepancies may arise from impurities, solvent effects, or stereochemical variations. To address this:

  • Re-run NMR experiments with deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).
  • Perform 2D NMR (HSQC, HMBC) to confirm spin systems and connectivity.
  • Compare with structurally analogous compounds (e.g., diarylpentanoids) to identify expected shifts .
  • Validate purity via HPLC (>95%) and elemental analysis (e.g., C: 76.57% vs. observed 76.77%) .

Q. What experimental design limitations could affect the validity of stability studies for this compound?

Degradation during prolonged experiments (e.g., 9-hour data collection) may alter the compound’s matrix due to organic decomposition. Mitigation strategies include:

  • Stabilizing samples with cooling (4°C) to slow degradation .
  • Using inert atmospheres (N₂/Ar) to prevent oxidation.
  • Conducting time-course analyses to identify degradation thresholds.

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Reproducibility requires:

  • Detailed protocols: Specify solvent grades (e.g., anhydrous Et₂O), reaction temperatures, and purification methods (e.g., column chromatography gradients) .
  • Reporting exact spectral parameters (e.g., NMR frequency, MS ionization mode).
  • Providing supplementary data (e.g., crystallographic coordinates, HPLC traces) per journal guidelines .

Q. What methodologies are recommended for analyzing the compound’s stability under varying pH or temperature conditions?

  • pH stability : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ_max ~250 nm for enone systems).
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points .
  • Light sensitivity : Conduct accelerated aging studies under UV/visible light with LC-MS to track photoproducts.

Q. How should researchers address contradictions in bioactivity data from independent studies?

  • Meta-analysis : Systematically compare study designs (e.g., cell lines, assay protocols) to identify confounding variables .
  • Dose-response validation : Replicate experiments with standardized concentrations (e.g., 1–100 µM) and controls.
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference with PubChem entries (InChI Key: LVGUHATVVHIJET-CMDGGOBGSA-N) for structural validation .
  • Ethical Compliance : Ensure all applications are non-clinical (e.g., in vitro assays only) .

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